1-(3-Methoxyphenyl)pyrrolidin-3-amine

Descripción

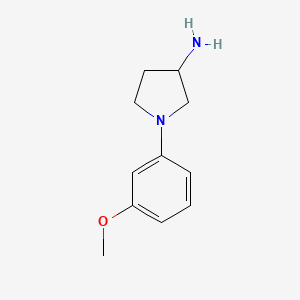

Structure

2D Structure

Propiedades

IUPAC Name |

1-(3-methoxyphenyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-11-4-2-3-10(7-11)13-6-5-9(12)8-13/h2-4,7,9H,5-6,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKQMHWIHSGSQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083246-43-8 | |

| Record name | 1-(3-methoxyphenyl)pyrrolidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

General Synthetic Strategies

The synthesis of 1-(3-Methoxyphenyl)pyrrolidin-3-amine typically involves the following key steps:

- Construction of the Pyrrolidine Ring: Usually achieved via cyclization reactions involving precursors such as aminoalkanes or nitroalkenes.

- Introduction of the Amino Group at the 3-Position: Often accomplished by selective reduction of nitro groups or nucleophilic substitution.

- Attachment of the 3-Methoxyphenyl Substituent: Achieved through aromatic substitution reactions or cross-coupling methods.

Pyrrolidine Ring Formation via Dipolar Cycloaddition and Cyclization

One efficient route to substituted pyrrolidines, including 3-aminopyrrolidines, involves dipolar cycloaddition reactions of azomethine ylids with nitroalkenes. This method allows rapid access to highly substituted pyrrolidines with good regioselectivity:

- Procedure: Azomethine ylids are generated in situ and reacted with nitroalkenes under controlled temperature (80–100 °C) in a flow microreactor setup.

- Outcome: Nitro-substituted pyrrolidines are formed in yields greater than 70%.

- Subsequent Step: Chemoselective reduction of the nitro group to an amino group is performed using catalytic hydrogenation (Raney-nickel or Pd/C catalysts) under mild conditions (10 bar H2, 60 °C), yielding 3-aminopyrrolidines in very high yields.

This flow chemistry approach allows for efficient, scalable synthesis with good control over substitution patterns on the pyrrolidine ring.

Attachment of the 3-Methoxyphenyl Group

The 3-methoxyphenyl substituent is commonly introduced via palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution:

Palladium-Catalyzed Cross-Coupling:

- Example: Coupling of aryl halides (e.g., 1-bromo-3-fluorobenzene) with pyrrolidine derivatives in the presence of Pd catalysts (Pd2(dba)3), ligands (xantphos), and bases (t-BuONa) at elevated temperatures (~110 °C) under inert atmosphere.

- This method affords high selectivity and yields after purification by preparative HPLC.

-

- Friedel-Crafts alkylation using methoxybenzene and suitable alkylating agents can be employed industrially, although this is less common for such functionalized pyrrolidines due to regioselectivity challenges.

Reduction and Functional Group Transformations

- Selective Reduction of Nitro to Amino:

Catalytic hydrogenation using Raney-nickel or Pd/C catalysts in flow reactors provides clean conversion of nitro groups to amino groups without affecting other sensitive functionalities. - Further Functionalization:

The amino group can be further derivatized by acylation or sulfonylation, depending on downstream application needs.

Representative Synthetic Route Summary

Industrial Considerations

- Optimization: Industrial synthesis often optimizes these steps to maximize yield and purity while minimizing waste and cost.

- Continuous Flow Synthesis: The use of flow reactors for cycloaddition and reduction steps enhances scalability and reproducibility.

- Catalyst Selection: Choice of catalysts and ligands is critical for reaction efficiency and selectivity, especially in cross-coupling steps.

Additional Notes on Synthesis

- Alternative synthetic routes may start from 1,4-diaminobutane precursors or involve Friedel-Crafts alkylation for methoxyphenyl attachment, but these are less favored due to lower selectivity or harsher conditions.

- Purification typically involves chromatographic techniques such as preparative HPLC to isolate the target compound in high purity.

- Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are crucial for controlling diastereoselectivity and yield.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Methoxyphenyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding ketones or aldehydes.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 1-(3-Methoxyphenyl)pyrrolidin-3-amine span multiple disciplines:

Medicinal Chemistry

- Therapeutic Potential : Research indicates that pyrrolidine derivatives may exhibit biological activities such as antimicrobial, antiviral, and neuroprotective effects. Specifically, this compound has been investigated for its potential in treating neurological disorders due to its ability to modulate neurotransmitter systems, including serotonin and dopamine pathways.

Organic Synthesis

- Building Block : This compound serves as a versatile building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions allows chemists to create diverse derivatives with tailored properties.

Biochemical Research

- Cellular Interactions : Studies show that this compound can influence cell signaling pathways, gene expression, and cellular metabolism. Its interactions with specific proteins and enzymes can lead to significant changes in cellular functions.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental models:

| Study | Objective | Findings |

|---|---|---|

| A pharmacological study on pyrrolidine derivatives | To evaluate the neuroprotective effects | Demonstrated potential in modulating neurotransmitter systems, leading to improved outcomes in models of neurodegeneration. |

| Synthesis and characterization study | To explore synthetic routes for complex organic molecules | Established efficient synthetic methods for producing this compound as a key intermediate. |

| Cellular signaling investigation | To assess the impact on cell metabolism | Found that the compound significantly alters gene expression patterns associated with metabolic pathways. |

Mecanismo De Acción

The mechanism of action of 1-(3-Methoxyphenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural Variations and Substituent Effects

Pyrrolidin-3-amine derivatives exhibit diverse biological and physicochemical properties depending on substituents. Key comparisons include:

Table 1: Substituent Profiles and Molecular Properties

Key Observations :

- Electron-Donating vs.

- Aromatic System Diversity: Substitution with heteroaromatic systems (e.g., quinoxaline in ) may enhance binding to biological targets such as enzymes or receptors.

Insights :

- The 3-methoxyphenyl group’s electron-rich nature may favor interactions with hydrophobic pockets in proteins or nucleic acids, though this requires experimental validation.

- Chloro- or trifluoromethyl-substituted analogs (e.g., ) are often explored for enhanced metabolic stability and target affinity.

Challenges :

- The steric hindrance of the 3-methoxyphenyl group may complicate coupling reactions, necessitating optimized catalysts or temperatures.

Actividad Biológica

1-(3-Methoxyphenyl)pyrrolidin-3-amine is a pyrrolidine derivative that has garnered interest in pharmacology due to its diverse biological activities. This compound, characterized by a pyrrolidine ring with a 3-methoxyphenyl substituent, exhibits potential interactions with various neurotransmitter systems, making it relevant for therapeutic applications in neurological disorders.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the methoxy group on the phenyl ring is significant as it may influence the compound's biological activity and chemical reactivity.

Neuropharmacological Effects

Research indicates that pyrrolidine derivatives, including this compound, can modulate neurotransmitter systems such as serotonin and dopamine pathways. These interactions suggest potential anxiolytic or antidepressant properties. For instance, similar compounds have shown efficacy in improving cognitive functions and reducing anxiety-like behaviors in animal models .

Antimicrobial Properties

In vitro studies have demonstrated that certain pyrrolidine derivatives possess antibacterial and antifungal activities. While specific data on this compound is limited, related compounds have shown significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

The mechanisms underlying the biological activities of this compound are primarily attributed to its ability to interact with specific receptors and enzymes. For example, studies on structurally similar compounds have revealed their capacity to inhibit enzymes involved in cancer cell proliferation and invasion .

Binding Affinity Studies

Research has focused on the binding affinity of pyrrolidine derivatives to various biological targets. For instance, competition assays have indicated that these compounds can effectively displace fluorescently-labeled peptides from their receptors, suggesting a potential role in cancer therapy .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with other pyrrolidine derivatives is essential. The following table summarizes some relevant compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Methoxyphenyl)pyrrolidin-3-amine | Similar pyrrolidine ring | Different substitution pattern on the phenyl group |

| 1-(2-Methoxyphenyl)pyrrolidin-3-amine | Methoxy group located differently | Potentially different biological activity |

| 1-benzylpyrrolidin-3-amine | Benzyl group instead of methoxy | Variations in lipophilicity affecting solubility |

| 1-cyclopropylpyrrolidin-3-amine | Cyclopropyl substitution | May exhibit distinct reactivity due to strain |

This comparison highlights the diversity within the pyrrolidine class and emphasizes how structural variations can impact biological activity.

Case Studies and Research Findings

Recent studies have illustrated the potential applications of pyrrolidine derivatives in treating various conditions:

- Cognitive Enhancement : Animal studies have shown that compounds similar to this compound improve cognitive performance in tasks requiring memory and learning .

- Cancer Therapy : Certain derivatives have demonstrated selective cytotoxicity towards cancer cells while sparing non-cancerous cells, indicating their potential as targeted therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Methoxyphenyl)pyrrolidin-3-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves reductive amination of 3-methoxybenzaldehyde with pyrrolidin-3-amine derivatives. Key steps include:

- Intermediate formation : React 3-methoxyphenyl ketones with ammonia or amines under catalytic hydrogenation (e.g., Pd/C, H₂) to form the pyrrolidine scaffold .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the compound.

- Optimization : Adjust reaction time (e.g., 48–72 hours), temperature (35–50°C), and stoichiometric ratios (amine:aldehyde ≈ 1:1.2) to maximize yield. Monitor by TLC or HPLC .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : Analyze and NMR spectra to confirm the methoxyphenyl (δ ~6.5–7.5 ppm for aromatic protons) and pyrrolidine (δ ~2.5–3.5 ppm for amine protons) moieties. Compare with literature data for similar compounds .

- HRMS : Confirm molecular weight (calc. for C₁₁H₁₆N₂O: 192.1263) using electrospray ionization (ESI) in positive mode .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Q. What impurities are commonly observed during synthesis, and how can they be quantified?

- Methodological Answer :

- Key impurities : Unreacted starting materials (e.g., 3-methoxybenzaldehyde), dehalogenated byproducts, or oxidized pyrrolidine derivatives .

- Quantification : Perform HPLC with a validated method (e.g., USP L1 column, 1.0 mL/min flow rate). Compare retention times and UV spectra against reference standards .

- Acceptance criteria : Total impurities ≤0.5% (w/w) for pharmacological studies .

Advanced Research Questions

Q. How does the stereochemistry of pyrrolidin-3-amine influence the biological activity of this compound?

- Methodological Answer :

- Chiral synthesis : Use enantiopure starting materials (e.g., (R)- or (S)-pyrrolidin-3-amine) or chiral catalysts (e.g., Ru-BINAP complexes) to prepare stereoisomers .

- Activity assays : Test isomers in receptor-binding assays (e.g., serotonin or dopamine receptors). For example, (S)-isomers may show higher affinity due to spatial compatibility with target pockets .

- Data interpretation : Compare IC₅₀ values and molecular docking simulations to correlate stereochemistry with efficacy .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay standardization : Control variables like cell line (HEK293 vs. CHO), incubation time (24 vs. 48 hours), and buffer pH (7.4 vs. 6.8) to minimize variability .

- Metabolite profiling : Use LC-MS to identify active metabolites (e.g., N-demethylated derivatives) that may contribute to discrepancies .

- Statistical analysis : Apply ANOVA or Bayesian modeling to assess significance across studies .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for CNS targets?

- Methodological Answer :

- Substituent variation : Synthesize analogs with substituents at the 4-position of the phenyl ring (e.g., -F, -Cl) or modified pyrrolidine rings (e.g., spirocyclic derivatives) .

- In vitro screening : Test analogs in neurotransmitter reuptake inhibition assays (e.g., SERT, DAT) and measure logP values to correlate lipophilicity with blood-brain barrier penetration .

- Computational modeling : Perform QSAR using descriptors like polar surface area (PSA) and molecular volume to predict activity .

Q. What analytical challenges arise in comparative studies of this compound and its structural analogs?

- Methodological Answer :

- Chromatographic co-elution : Differentiate analogs with similar retention times using tandem MS (MRM mode) or ion mobility spectrometry .

- Stability testing : Assess hydrolytic stability under physiological pH (e.g., PBS buffer, 37°C) to identify labile groups (e.g., methoxy or amine) .

- Data normalization : Use internal standards (e.g., deuterated analogs) for quantitative comparisons in pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.